An In-depth Technical Guide to 3-Bromo-4-chlorophenyl Isothiocyanate: Molecular Weight, Exact Mass, and Physicochemical Properties
An In-depth Technical Guide to 3-Bromo-4-chlorophenyl Isothiocyanate: Molecular Weight, Exact Mass, and Physicochemical Properties
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 3-Bromo-4-chlorophenyl Isothiocyanate, a halogenated aromatic isothiocyanate of interest in synthetic chemistry and drug discovery. A notable challenge in the characterization of this specific isomer is the limited availability of direct experimental data in surveyed chemical databases. This guide addresses this by focusing on the foundational physicochemical properties that can be definitively established from its molecular formula. We will provide a detailed breakdown of its molecular weight and exact mass, which are consistent across its isomers. Furthermore, this document will outline general, field-proven methodologies for the synthesis of aryl isothiocyanates, discuss potential applications based on the functional profile of this class of compounds, and provide essential safety and handling protocols.
Compound Identification and Isomeric Considerations
It is critical to establish the precise identity of the compound : 3-Bromo-4-chlorophenyl Isothiocyanate . This nomenclature specifies a benzene ring substituted with an isothiocyanate group (-N=C=S), a bromine atom at the 3-position, and a chlorine atom at the 4-position, relative to the isothiocyanate substituent.
It is important to distinguish this compound from its isomer, 4-bromo-3-chlorophenyl isothiocyanate (CAS Number: 32118-33-5), for which more extensive data is available in public databases. While both isomers share the same molecular formula, their distinct substitution patterns will result in different physical properties, such as melting point, boiling point, and spectroscopic signatures (NMR, IR), as well as potentially different biological activities. This guide will focus on the properties of the 3-Bromo-4-chloro isomer.
Molecular Weight and Exact Mass
The molecular weight and exact mass of a compound are fundamental properties derived from its elemental composition. For any isomer of bromo-chloro-phenyl isothiocyanate, the molecular formula is C₇H₃BrClNS .
Molecular Weight (Average Mass):
The molecular weight is calculated using the weighted average of the atomic masses of each element, considering their natural isotopic abundances.
-
Carbon (C): 7 x 12.011 u
-
Hydrogen (H): 3 x 1.008 u
-
Chlorine (Cl): 1 x 35.453 u
-
Nitrogen (N): 1 x 14.007 u
-
Sulfur (S): 1 x 32.065 u
Summing these values yields the molecular weight of 3-Bromo-4-chlorophenyl Isothiocyanate.
Exact Mass (Monoisotopic Mass):
The exact mass is calculated using the mass of the most abundant isotope of each element. This value is crucial for high-resolution mass spectrometry analysis.
-
¹²C: 7 x 12.000000 u
-
¹H: 3 x 1.007825 u[3]
-
⁷⁹Br: 1 x 78.918338 u[4]
-
³⁵Cl: 1 x 34.968853 u[4]
-
¹⁴N: 1 x 14.003074 u[3]
-
³²S: 1 x 31.972071 u[3]
The sum of these isotopic masses provides the exact mass of the molecule.
Data Summary Table
| Property | Value | Source |
| Molecular Formula | C₇H₃BrClNS | - |
| Molecular Weight | 248.53 g/mol | [5] |
| Exact Mass | 246.8858 Da | [5] |
Chemical Structure
The structural arrangement of atoms defines the chemical identity and reactivity of 3-Bromo-4-chlorophenyl Isothiocyanate.
Caption: Chemical structure of 3-Bromo-4-chlorophenyl Isothiocyanate.
Synthesis Protocols for Aryl Isothiocyanates
A prevalent method involves the in-situ generation of a dithiocarbamate salt, followed by desulfurization.[6][7]
General Two-Step, One-Pot Synthesis
This protocol is a widely applicable method for the synthesis of aryl isothiocyanates.
Step 1: Dithiocarbamate Salt Formation
-
The corresponding aniline (in this case, 3-Bromo-4-chloroaniline) is dissolved in a suitable solvent, often in a biphasic system with water.
-
An inorganic base, such as potassium carbonate (K₂CO₃), is added to the mixture.[7]
-
Carbon disulfide (CS₂) is added dropwise to the stirred solution at room temperature. The reaction is typically monitored by HPLC or GC until the starting aniline is consumed.
Step 2: Desulfurization
-
The reaction mixture containing the in-situ formed dithiocarbamate salt is cooled (e.g., to 0 °C).
-
A solution of a desulfurizing agent, such as cyanuric chloride (TCT) or tosyl chloride, in a non-polar organic solvent like dichloromethane (CH₂Cl₂) is added dropwise.[6][7]
-
The reaction is stirred until completion, after which the organic phase is separated, washed, dried, and the solvent is evaporated to yield the crude isothiocyanate. Purification is typically achieved by chromatography or distillation.
Caption: General synthetic workflow for aryl isothiocyanates.
Potential Applications in Research and Development
Halogenated phenyl isothiocyanates are valuable reagents and building blocks in several areas of chemical and pharmaceutical research. While specific applications for the 3-Bromo-4-chloro isomer are not documented, its utility can be inferred from the broader class of isothiocyanates.
-
Antimicrobial and Anticancer Research: Isothiocyanates are known for their biological activities, including antimicrobial and anticancer properties.[8][9] The presence of halogen atoms can modulate the lipophilicity and electronic properties of the molecule, potentially influencing its biological efficacy.
-
Synthetic Intermediates: The isothiocyanate group is a versatile functional handle for the synthesis of a wide range of sulfur and nitrogen-containing heterocycles, which are common scaffolds in medicinal chemistry.[10]
-
Bioconjugation and Labeling: Isothiocyanates can react with primary amines, such as the N-terminus of proteins or the side chain of lysine residues, making them useful for bioconjugation and labeling applications.[11]
Safety and Handling
Isothiocyanates should be handled with caution in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).
-
Personal Protective Equipment: Wear safety goggles, chemical-resistant gloves, and a lab coat.[12]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[13] Isothiocyanates are often lachrymatory and can be irritating to the respiratory system.[14]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from moisture and incompatible materials.[12]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
3-Bromo-4-chlorophenyl Isothiocyanate is a distinct chemical entity for which specific experimental data is scarce. However, its fundamental properties, such as molecular weight and exact mass, can be reliably determined from its molecular formula. This guide provides these core values, a clear representation of its chemical structure, and a framework for its synthesis based on established methodologies for related compounds. The potential applications and necessary safety precautions outlined herein are based on the known reactivity and biological profile of the isothiocyanate functional group and halogenated aromatic compounds. Further experimental characterization of this specific isomer is warranted to fully elucidate its unique properties and potential for use in research and development.
References
-
PubChemLite. 4-bromo-3-chlorophenyl isothiocyanate (C7H3BrClNS). Available from: [Link]
-
New Jersey Department of Health. METHYL ISOTHIOCYANATE HAZARD SUMMARY. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of isothiocyanates. Available from: [Link]
- Li, J., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Molecules, 17(1), 843-853.
- Wang, Y., et al. (2021). NaOH-promoted one-pot aryl isothiocyanate synthesis under mild benchtop conditions.
-
Cole-Parmer. Material Safety Data Sheet - Allyl isothiocyanate, 94%. Available from: [Link]
- Moody, C. J., & Mortimer, R. J. (2013). New Syntheses of Aryl isothiocyanates. Journal of the Chemical Society, Perkin Transactions 1, (12), 2865-2870.
-
CHEMISTRY & BIOLOGY INTERFACE. Synthesis of Isothiocyanates: A Review. Available from: [Link]
-
NIST. 4-Bromophenyl isothiocyanate. Available from: [Link]
-
Michigan State University. Masses. Available from: [Link]
-
Wikipedia. Isotopes of bromine. Available from: [Link]
-
University of Calgary. Ch13 - Mass Spectroscopy. Available from: [Link]
-
Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Bromine. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Available from: [Link]
-
University of California, Irvine. Table of Isotopic Masses and Natural Abundances. Available from: [Link]
-
ChemRxiv. Recent Advancement in Synthesis of Isothiocyanates. Available from: [Link]
-
MDPI. Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Available from: [Link]
-
Journal of Food Science and Technology. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Available from: [Link]
-
Journal of Emerging Technologies and Innovative Research. Synthesis and Application of Iso Thio cyanates. Available from: [Link]
Sources
- 1. Isotopes of bromine - Wikipedia [en.wikipedia.org]
- 2. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 3. chem.ualberta.ca [chem.ualberta.ca]
- 4. Masses [www2.chemistry.msu.edu]
- 5. PubChemLite - 4-bromo-3-chlorophenyl isothiocyanate (C7H3BrClNS) [pubchemlite.lcsb.uni.lu]
- 6. Isothiocyanate synthesis [organic-chemistry.org]
- 7. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]
- 10. mdpi.com [mdpi.com]
- 11. jetir.org [jetir.org]
- 12. nj.gov [nj.gov]
- 13. chemicalbook.com [chemicalbook.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
